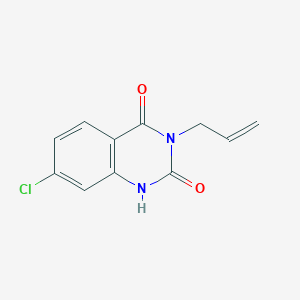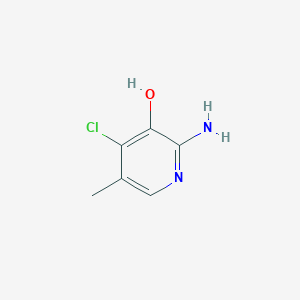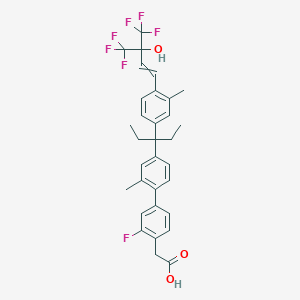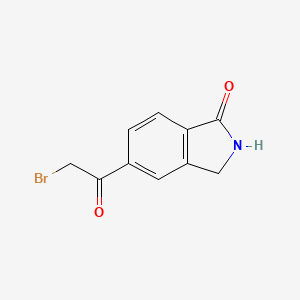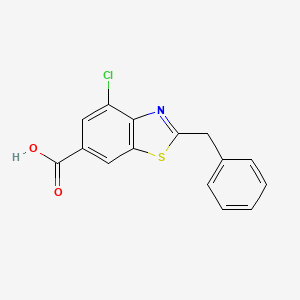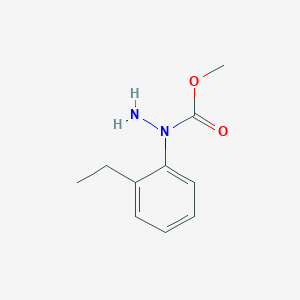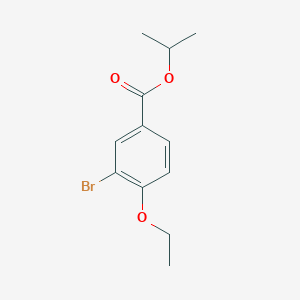
Propan-2-yl 3-bromo-4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 3-bromo-4-ethoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and an ethoxy group at the 4th position on the benzene ring, with a propan-2-yl ester group attached to the carboxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 3-bromo-4-ethoxybenzoate typically involves the esterification of 3-bromo-4-ethoxybenzoic acid with isopropanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
化学反应分析
Types of Reactions
Propan-2-yl 3-bromo-4-ethoxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-bromo-4-ethoxybenzoic acid and isopropanol in the presence of an acid or base.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.
Ester Hydrolysis: The major products are 3-bromo-4-ethoxybenzoic acid and isopropanol.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
科学研究应用
Propan-2-yl 3-bromo-4-ethoxybenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
作用机制
The mechanism of action of Propan-2-yl 3-bromo-4-ethoxybenzoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets involved in disease pathways. The presence of the bromine atom and ethoxy group can influence its binding affinity and selectivity towards these targets. Detailed studies on its mechanism of action are essential to understand its therapeutic potential and optimize its efficacy.
相似化合物的比较
Similar Compounds
Propan-2-yl 3-bromo-4-methoxybenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Propan-2-yl 3-chloro-4-ethoxybenzoate: Similar structure but with a chlorine atom instead of a bromine atom.
Propan-2-yl 3-bromo-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of an ethoxy group.
Uniqueness
Propan-2-yl 3-bromo-4-ethoxybenzoate is unique due to the specific combination of substituents on the benzene ring, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom and ethoxy group can enhance its lipophilicity and potentially improve its pharmacokinetic properties compared to similar compounds.
属性
分子式 |
C12H15BrO3 |
|---|---|
分子量 |
287.15 g/mol |
IUPAC 名称 |
propan-2-yl 3-bromo-4-ethoxybenzoate |
InChI |
InChI=1S/C12H15BrO3/c1-4-15-11-6-5-9(7-10(11)13)12(14)16-8(2)3/h5-8H,4H2,1-3H3 |
InChI 键 |
IUCLMLGLPIEVKB-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC(C)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-2-methylbenzamide](/img/structure/B13878603.png)
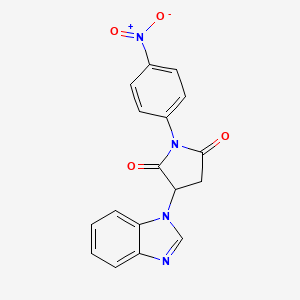
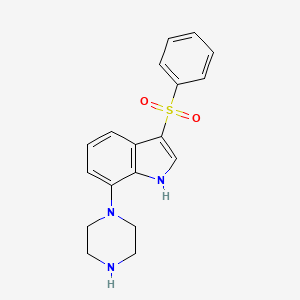
![8-(2-Phenylpyrrolidin-1-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13878608.png)
